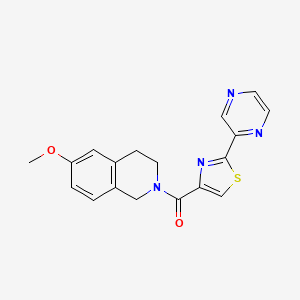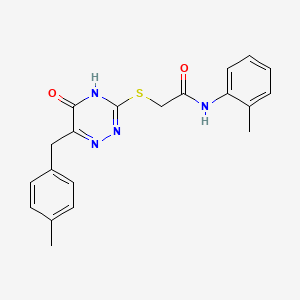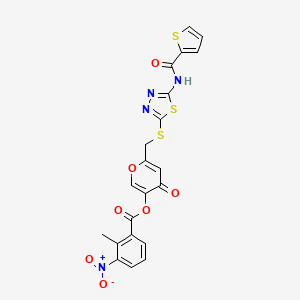![molecular formula C8H8FNO3S B2594781 2-[(2-Fluorophenyl)sulfonyl]acetamide CAS No. 1326923-17-4](/img/structure/B2594781.png)
2-[(2-Fluorophenyl)sulfonyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-Fluorophenyl)sulfonyl]acetamide is a compound with the molecular formula C8H8FNO3S and an average mass of 217.217 Da . It is of interest in scientific research due to its potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecule contains a total of 29 bond(s). There are 17 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 sulfone(s) .Scientific Research Applications
Anti-epileptic Drug Candidate Development
Research efforts focused on optimizing the compound A [2'-fluoro-N-methyl-[1,1'-biphenyl]-2-sulfonamide], led to the identification of DSP-0565 [2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, 17a] as a promising broad-spectrum anti-epileptic drug (AED) candidate. The discovery was aimed at finding an alternative polar group to the sulfonamide to improve the ADME profile, including better metabolic stability and no reactive metabolic production. DSP-0565 showed notable anti-convulsant activity in various models with a good safety margin, making it a clinical candidate (Tanaka et al., 2019).
Immune Response Modulation in Cancer
N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763) demonstrated the ability to modify the reactivity of certain lymphoid cell populations affected by tumor growth. The compound augmented the response of lymphocytes to tumor cells and enhanced macrophage inhibitory effects on tumor cell growth in vitro. These findings suggest potential applications in augmenting the host's immune response to a progressively growing tumor, offering a new avenue for cancer immunotherapy development (Wang et al., 2004).
Cytotoxic Activity Against Cancer
Sulfonamide derivatives synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides demonstrated potent cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Compound 17 emerged as the most potent against breast cancer cell lines, indicating the therapeutic potential of sulfonamide derivatives in cancer treatment (Ghorab et al., 2015).
Restoration of Cytolytic T-Lymphocyte Response
The synthetic immunomodulator N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763) was found to enhance the induction of a cytolytic T-lymphocyte response to various antigens, including tumors and viruses. This suggests its potential utility in restoring immune response compromised by immunocompromising conditions, providing a basis for its application in immune therapy (Wang et al., 1988).
Enantiocontrolled Synthesis with Alkali Metal Fluorides
Alkali metal fluorides, such as potassium fluoride and cesium fluoride, were used efficiently in the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes from sulfonates, highlighting the utility of these reactions in the synthesis of biologically active compounds with increased lipid solubility (Fritz-Langhals, 1994).
Properties
IUPAC Name |
2-(2-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOAIQVFPNDTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B2594698.png)
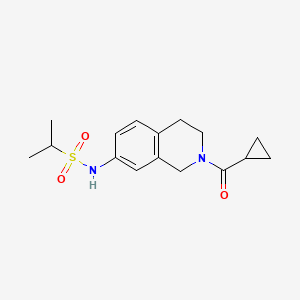



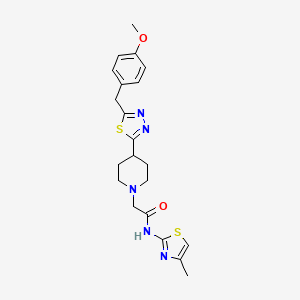
![[(3-chlorophenyl)carbamoyl]methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2594711.png)
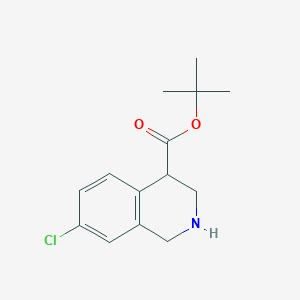
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2594713.png)
![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2594714.png)

